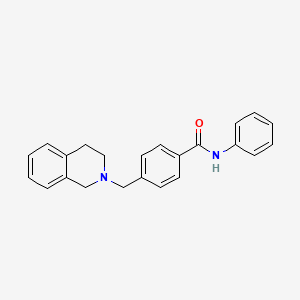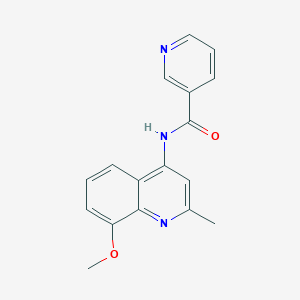
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide, also known as EX527, is a small molecule inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of proteins that are involved in a variety of cellular processes, including DNA repair, metabolism, and aging. EX527 has been shown to have potential therapeutic applications in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide inhibits the activity of SIRT1 by binding to the enzyme's catalytic site. SIRT1 is involved in the regulation of many cellular processes, including DNA repair, metabolism, and aging. By inhibiting SIRT1 activity, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In diabetic mice, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can improve insulin sensitivity and glucose tolerance. In mouse models of Alzheimer's disease, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can improve cognitive function and decrease the accumulation of amyloid beta plaques in the brain.
实验室实验的优点和局限性
One advantage of using N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide in lab experiments is its specificity for SIRT1. This allows researchers to study the effects of SIRT1 inhibition without affecting other sirtuin family members. However, one limitation of using N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide is its potential toxicity. Studies have shown that high doses of N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can cause liver toxicity in mice, and care should be taken when using this compound in lab experiments.
未来方向
There are many potential future directions for research on N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide. One area of interest is its potential use in combination with other cancer therapies. Studies have shown that N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can enhance the effects of chemotherapy drugs in cancer cells. Additionally, researchers are interested in studying the effects of N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide on other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, further studies are needed to determine the optimal dosages and administration routes for N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide in humans.
合成方法
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 8-methoxy-2-methyl-4-quinolinol with nicotinic acid, followed by acylation with thionyl chloride. Other methods involve the reaction of 8-methoxy-2-methyl-4-quinolinol with nicotinamide, followed by acylation with acetyl chloride or benzoyl chloride.
科学研究应用
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Studies have shown that N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects and can improve insulin sensitivity in diabetic mice. Additionally, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been shown to improve cognitive function in mouse models of Alzheimer's disease.
属性
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-9-14(20-17(21)12-5-4-8-18-10-12)13-6-3-7-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPSTVLBWSCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

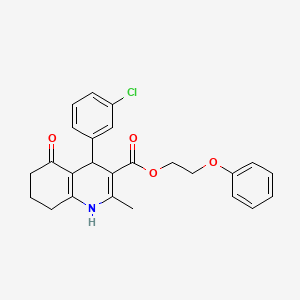
![1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4977257.png)
![4-chloro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B4977266.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4977277.png)


![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)
![2,4-dichloro-6-[(7-quinolinylimino)methyl]phenol](/img/structure/B4977307.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B4977310.png)
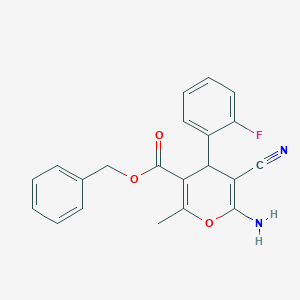
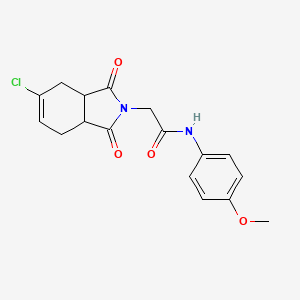
![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)
